4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one
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Overview
Description
4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-methylcyclopent-2-en-1-one
- 4-Hydroxy-5-pentylcyclopent-2-en-1-one
- 4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
4-Hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61107-24-2 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethoxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O4/c1-7(10)5-4-6(9)8(7,11-2)12-3/h4-5,10H,1-3H3 |
InChI Key |
QMEWCSNSKOINRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C1(OC)OC)O |
Origin of Product |
United States |
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